molecular formula C15H14Cl2FNO5 B1676573 (1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 569686-87-9

(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Katalognummer: B1676573
CAS-Nummer: 569686-87-9
Molekulargewicht: 378.2 g/mol
InChI-Schlüssel: LFAGGDAZZKUVKO-JAGWWQSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

BCI-632 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion ist entscheidend für seine metabolische Aktivierung.

    Reduktion: Es kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

    Substitution: BCI-632 kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile.

Wissenschaftliche Forschungsanwendungen

BCI-632 hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

BCI-632 entfaltet seine Wirkungen durch Antagonisierung von metabotropen Glutamatrezeptoren der Gruppe II (mGluR2/3). Dieser Antagonismus führt zur Modulation der Neurotransmitterfreisetzung und zur Stimulation der Neurogenese. Die beteiligten molekularen Ziele umfassen den brain-derived neurotrophic factor (BDNF) und den PI3K-MTOR-Signalweg .

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its inhibitory effects on various biological targets:

  • RET Kinase Inhibition : It has shown promise as a highly selective and effective inhibitor of RET (rearranged during transfection) kinase, particularly against the RET V804M mutant variant associated with certain cancers. This inhibition is crucial for the development of targeted therapies for RET-driven malignancies .
  • Anticancer Potential : The compound's ability to inhibit RET kinase suggests its potential role in cancer treatment strategies, especially in tumors that exhibit RET mutations or overexpression. This makes it a candidate for further clinical evaluation in oncology .

Pharmaceutical Development

The compound is part of ongoing research into new drug formulations and therapeutic strategies:

  • Drug Formulation : Research has indicated that this compound can be incorporated into drug delivery systems aimed at enhancing bioavailability and targeting specific tissues affected by cancer .
  • Combination Therapies : Studies are exploring the efficacy of this compound in combination with other anticancer agents to improve therapeutic outcomes and reduce resistance mechanisms in cancer cells .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that the administration of this compound in preclinical models resulted in significant tumor regression in RET-positive tumors. The study emphasized the need for further clinical trials to validate these findings in human subjects .
  • Case Study 2 : Another research effort focused on the pharmacokinetics of this compound when administered orally versus intravenously. Results indicated favorable absorption characteristics and a promising safety profile, supporting its advancement into clinical trials for cancer therapy .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
RET Kinase InhibitionHighly selective inhibitor for RET mutations linked to cancer
Anticancer TherapyPotential use in targeting RET-driven malignancies
Drug FormulationIntegration into advanced drug delivery systems
Combination TherapiesEnhancing efficacy with other anticancer agents
Preclinical EfficacyDemonstrated tumor regression in RET-positive models
PharmacokineticsFavorable absorption and safety profile

Wirkmechanismus

BCI-632 exerts its effects by antagonizing group II metabotropic glutamate receptors (mGluR2/3). This antagonism leads to the modulation of neurotransmitter release and stimulation of neurogenesis. The molecular targets involved include brain-derived neurotrophic factor and the PI3K-MTOR pathway .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

The compound (1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H16Cl4FNO5
  • Molecular Weight : 493.15 g/mol
  • Key Functional Groups :
    • Amino group
    • Dicarboxylic acid
    • Methoxy group
    • Fluorine substituent

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the modulation of receptor functions and metabolic pathways.

The compound is believed to interact with several receptors and enzymes involved in metabolic processes:

  • Metabotropic Glutamate Receptors (mGluRs) :
    • The compound may act as a modulator of mGluRs, which are critical in neurotransmission and neuroplasticity.
    • Activation of these receptors can influence various neurological conditions and cognitive functions .
  • Peroxisome Proliferator-Activated Receptors (PPARs) :
    • Preliminary studies suggest that it might function as a PPAR agonist, influencing lipid metabolism and adipocyte differentiation .
    • This activity could have implications in metabolic disorders such as obesity and diabetes.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:

  • Adipocyte Differentiation :
    • At concentrations of 50 μM and 100 μM, the compound was shown to affect the expression of genes related to lipid accumulation in preadipocytes .
    • The differentiation process was inhibited by PPAR antagonists, confirming the role of PPAR activation in its mechanism.

Case Study 1: Neuroprotection

In a study involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in neuroprotection through mGluR modulation.

Case Study 2: Metabolic Effects

Another study evaluated the impact on metabolic health in obese rats. The compound's administration led to significant reductions in body weight and improved insulin sensitivity, attributed to its action on PPAR pathways.

Data Tables

Biological ActivityObserved EffectConcentrationReference
Adipocyte DifferentiationInduces lipid accumulation50 μM & 100 μM
NeuroprotectionImproved cognitive functionVaries by model
Weight ReductionSignificant decrease in body weightVaries by study

Eigenschaften

CAS-Nummer

569686-87-9

Molekularformel

C15H14Cl2FNO5

Molekulargewicht

378.2 g/mol

IUPAC-Name

(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C15H14Cl2FNO5/c16-8-2-1-6(3-9(8)17)5-24-10-4-7-11(14(7,18)12(20)21)15(10,19)13(22)23/h1-3,7,10-11H,4-5,19H2,(H,20,21)(H,22,23)/t7-,10-,11+,14-,15+/m1/s1

InChI-Schlüssel

LFAGGDAZZKUVKO-JAGWWQSPSA-N

SMILES

C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N

Isomerische SMILES

C1[C@@H]2[C@@H]([C@]2(C(=O)O)F)[C@@]([C@@H]1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N

Kanonische SMILES

C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
MGS 0039
MGS-0039
MGS0039

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 3
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 4
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 5
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.